N-(3-pyridinyl)dodecanamide
Description
N-(3-Pyridinyl)dodecanamide is a synthetic amide derivative characterized by a dodecanamide backbone linked to a pyridine ring at the 3-position. Pyridine-containing compounds are often studied for their biological activity, such as antimicrobial or surfactant applications, due to the pyridine ring's ability to engage in hydrogen bonding and π-π interactions. The dodecanamide chain likely confers lipophilicity, influencing solubility and membrane permeability.
Properties
Molecular Formula |
C17H28N2O |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-pyridin-3-yldodecanamide |
InChI |
InChI=1S/C17H28N2O/c1-2-3-4-5-6-7-8-9-10-13-17(20)19-16-12-11-14-18-15-16/h11-12,14-15H,2-10,13H2,1H3,(H,19,20) |
InChI Key |
SDEKZCRYMNVVDO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CN=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Pyridine ring substitution (e.g., bromo, hydroxy) alters electronic properties and steric effects.
- No direct antimicrobial data is available for these analogs, but the pyridine moiety may enhance interactions with biological targets compared to non-aromatic analogs .
Alkyl-Substituted Dodecanamides
Compounds with alkyl or hydroxyalkyl substituents exhibit distinct physicochemical profiles:
Key Observations :
- Hydroxyalkyl groups enhance water solubility compared to purely lipophilic chains.
- Branched substituents (e.g., 2-hydroxy-2-methylpropyl) may reduce membrane permeability due to steric effects .
Aminoalkyl Dodecanamides
Amino-substituted analogs demonstrate varied biological interactions:
Key Observations :
Complex Dodecanamide Derivatives
Specialized derivatives like N-Dodecanoyl-sulfatide highlight diverse applications:
Key Observations :
- The sulfatide group increases polarity, making it suitable for studying lipid-protein interactions .
Research Findings and Implications
- aeruginosa but were explored as adjuvants .
- Surfactant Potential: Aminoalkyl derivatives (e.g., dimethylamino-propyl) may serve as cationic surfactants due to their charge and amphiphilicity .
- Structural Influence : Pyridine rings enhance aromatic interactions, while hydroxyalkyl groups improve solubility. Steric effects from branched chains may limit bioavailability .
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